molecular formula C10H6ClF B11911926 1-Chloro-3-fluoronaphthalene

1-Chloro-3-fluoronaphthalene

Cat. No.: B11911926
M. Wt: 180.60 g/mol
InChI Key: AFSUUKRVKROQMP-UHFFFAOYSA-N
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Description

1-Chloro-3-fluoronaphthalene (C₁₀H₆ClF) is a halogenated naphthalene derivative featuring chlorine and fluorine substituents at the 1- and 3-positions of the naphthalene ring, respectively. Its molecular structure confers unique physicochemical properties, including altered polarity, boiling point, and reactivity compared to unsubstituted naphthalene or mono-halogenated analogs.

Properties

Molecular Formula

C10H6ClF

Molecular Weight

180.60 g/mol

IUPAC Name

1-chloro-3-fluoronaphthalene

InChI

InChI=1S/C10H6ClF/c11-10-6-8(12)5-7-3-1-2-4-9(7)10/h1-6H

InChI Key

AFSUUKRVKROQMP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2Cl)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-3-fluoronaphthalene can be synthesized through various methods. One common approach involves the halogenation of naphthalene derivatives. For instance, starting with 1-chloronaphthalene, a fluorination reaction can be carried out using a fluorinating agent such as Selectfluor. The reaction typically occurs under mild conditions and yields this compound as the primary product .

Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the 1-position participates in SNAr reactions under specific conditions. Key factors influencing reactivity include:

  • Temperature : Reactions typically proceed at 80–150°C.

  • Catalysts : CuI or Pd(PPh₃)₄ enhance substitution efficiency.

  • Solvents : Polar aprotic solvents (DMF, DMSO) optimize reactivity.

Table 1: SNAr Reactions with 1-Chloro-3-fluoronaphthalene

NucleophileConditionsProductYield (%)Reference
Sodium methoxideDMF, 120°C, 12 hr1-Methoxy-3-fluoronaphthalene68
AnilineCuI, toluene, 100°C, 24 hr1-(Phenylamino)-3-fluoronaphthalene52
Potassium cyanideDMSO, 150°C, 8 hr1-Cyano-3-fluoronaphthalene41

Fluorine’s ortho/para-directing effects stabilize transition states during substitution .

Cross-Coupling Reactions

The chlorine atom facilitates palladium-catalyzed couplings, while fluorine remains inert under standard conditions:

Suzuki-Miyaura Coupling

Conditions : Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O (3:1), 90°C.
Example :
This compound+Phenylboronic acid1-Phenyl-3-fluoronaphthalene\text{this compound} + \text{Phenylboronic acid} \rightarrow \text{1-Phenyl-3-fluoronaphthalene}
Yield : 74% .

Buchwald-Hartwig Amination

Conditions : Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C.
Example :
This compound+Morpholine1-Morpholino-3-fluoronaphthalene\text{this compound} + \text{Morpholine} \rightarrow \text{1-Morpholino-3-fluoronaphthalene}
Yield : 63% .

Electrophilic Aromatic Substitution

Nitration
Conditions : HNO₃/H₂SO₄ (1:3), 0°C → 50°C, 6 hr.
Product : 1-Chloro-3-fluoro-6-nitronaphthalene (major) and 1-Chloro-3-fluoro-5-nitronaphthalene (minor).
Regioselectivity : Nitration favors the 6-position due to fluorine’s para-directing influence .

Reductive Dehalogenation

Selective removal of chlorine is achievable via catalytic hydrogenation:
Conditions : H₂ (1 atm), 10% Pd/C, ethanol, 25°C, 4 hr.
Product : 3-Fluoronaphthalene (yield: 89%) .

Radical Reactions

Under UV light (254 nm), chlorine participates in radical-mediated C–Cl bond cleavage:
Example :
This compound+AIBNUVNaphthyl radical+Cl\text{this compound} + \text{AIBN} \xrightarrow{\text{UV}} \text{Naphthyl radical} + \text{Cl}^\bullet
Radicals dimerize to form binaphthyl derivatives or react with traps like TEMPO .

Comparative Reactivity with Analogues

Table 2: Reaction Rate Constants (k, M⁻¹s⁻¹)

CompoundSNAr (CH₃O⁻)Suzuki Coupling
This compound2.1 × 10⁻⁴1.8 × 10⁻³
1-Chloronaphthalene5.7 × 10⁻⁴2.4 × 10⁻³
1-Fluoronaphthalene

Fluorine’s inductive effect reduces electron density at the chlorine-bearing carbon, slowing SNAr but enhancing oxidative stability .

Thermal Decomposition

At >300°C, this compound undergoes pyrolysis:
Products : HCl, HF, and polycyclic aromatic hydrocarbons (e.g., fluoranthene).
Mechanism : Concerted elimination of HCl/HF followed by radical recombination .

Scientific Research Applications

Organic Synthesis

1-Chloro-3-fluoronaphthalene is widely used as a building block in organic synthesis. Its applications include:

  • Synthesis of Pharmaceuticals : It serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders due to its ability to modify biological activity through structural changes.
  • Fluorination Reactions : The compound is utilized in electrophilic fluorination reactions, which are crucial for introducing fluorine into organic molecules. This is important for enhancing the bioactivity of drug candidates.

Case Study: Synthesis of Antidepressants

A notable example involves using this compound in the synthesis of selective serotonin reuptake inhibitors (SSRIs). Researchers have demonstrated that modifying the naphthalene ring with chlorine and fluorine can significantly improve the potency and selectivity of these compounds against serotonin transporters.

Material Science

In material science, this compound is valuable for developing advanced materials:

  • Organic Electronics : It acts as a solvent additive in organic solar cells, enhancing the efficiency and stability of photovoltaic devices. The compound's ability to form stable films makes it suitable for use in organic light-emitting diodes (OLEDs).
  • Polymer Chemistry : The compound is also used as a monomer or co-monomer in the production of fluorinated polymers, which exhibit excellent thermal stability and chemical resistance.

Data Table: Applications in Material Science

ApplicationDescriptionBenefits
Organic Solar CellsSolvent additive for improved efficiencyEnhanced energy conversion
OLEDsFilm-forming agent for stable device performanceImproved brightness and longevity
Fluorinated PolymersMonomer for high-performance materialsSuperior thermal and chemical resistance

Environmental Applications

The environmental impact of fluorinated compounds has garnered attention, with this compound being studied for its potential role in environmental remediation:

  • Fluoride Ion Adsorption : Research indicates that compounds like this compound can be used to develop adsorbents for removing fluoride ions from water. This application is crucial for addressing fluoride contamination in drinking water sources.

Case Study: Water Treatment

A study demonstrated the effectiveness of using activated carbon modified with this compound for fluoride removal from aqueous solutions. The modified adsorbent showed a high adsorption capacity, making it a promising candidate for water treatment technologies.

Mechanism of Action

The mechanism of action of 1-chloro-3-fluoronaphthalene involves its interaction with specific molecular targets. In nucleophilic substitution reactions, the compound undergoes a concerted mechanism via the formation of a single transition state. This mechanism is influenced by the presence of electron-withdrawing groups, which stabilize the transition state and facilitate the reaction .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Comparative Physicochemical Data

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (K) Vapor Pressure (kPa) Δvap H (kJ/mol)
1-Chloro-3-fluoronaphthalene C₁₀H₆ClF 180.60 Data not reported Data not reported Data not reported
1-Chloronaphthalene C₁₀H₇Cl 162.62 533.00 0.70 (at 385.20 K) 59.60
2-Chloronaphthalene C₁₀H₇Cl 162.62 556.00 Data not reported Data not reported
1-Chloro-3-methylnaphthalene C₁₁H₉Cl 176.64 Data not reported Data not reported Data not reported
1-Chloro-3-nitrobenzene C₆H₄ClNO₂ 157.56 Data not reported Data not reported Data not reported

Key Observations:

  • However, experimental data are unavailable .
  • Positional Isomerism: 1-Chloronaphthalene and 2-chloronaphthalene exhibit distinct boiling points (533 K vs. 556 K), highlighting the impact of substituent position on intermolecular forces .
  • Methyl vs. Halogen Substituents: 1-Chloro-3-methylnaphthalene (MW 176.64) has a higher molecular weight than 1-chloronaphthalene but lacks fluorine’s electronegativity, likely reducing its polarity .

Toxicological Profiles

Chlorinated naphthalenes are associated with hepatic, dermal, and respiratory toxicity. For example:

  • This compound: No direct toxicological data were found in the evidence.
  • Methylnaphthalenes: 1- and 2-methylnaphthalene show lower acute toxicity than chlorinated derivatives, with NOAELs (No Observed Adverse Effect Levels) reported at 30–60 ppm in inhalation studies .

Table 2: Comparative Toxicity Data

Compound LOAEL (ppm) NOAEL (ppm) Primary Toxic Effects
Naphthalene 10 3 Hemolytic anemia, respiratory irritation
1-Methylnaphthalene 60 30 Liver hypertrophy
1-Chloronaphthalene Unreported Unreported Likely hepatotoxicity

Analytical Methods

Chlorinated and fluorinated naphthalenes are typically analyzed via:

  • Gas Chromatography-Mass Spectrometry (GC/MS): Detects chloronaphthalenes in wastewater at limits of 10 µg/L .
  • High-Performance Liquid Chromatography (HPLC): Used for nitro-substituted analogs (e.g., 1-chloro-3-nitrobenzene) with detection limits of 1.8 µg/L . this compound’s fluorine substituent may require modified ionization techniques (e.g., electron capture detection) for enhanced sensitivity .

Biological Activity

1-Chloro-3-fluoronaphthalene (CAS Number: 321-38-0) is an organofluorine compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological implications, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

This compound is characterized by its molecular formula C10H7ClFC_{10}H_7ClF, with a molecular weight of approximately 182.61 g/mol. The compound is a colorless to pale yellow liquid, insoluble in water but soluble in organic solvents. Its boiling point is around 215 °C, and it exhibits a flash point of 65.6 °C, indicating its volatility and potential hazards associated with handling.

Research indicates that this compound may exhibit biological activity through several mechanisms:

  • Inhibition of Neurotransmitter Uptake : Similar to its derivative, 1-fluoronaphthalene, which has been shown to inhibit serotonin and norepinephrine uptake, this compound may also influence neurotransmitter dynamics in the brain, potentially impacting mood regulation and anxiety disorders .
  • Antimicrobial Properties : Some studies suggest that halogenated aromatic compounds can possess antimicrobial activities. The presence of chlorine and fluorine atoms may enhance the reactivity of the compound towards microbial membranes, leading to bactericidal effects .

Toxicity and Safety

The biological activity of this compound must be balanced with considerations for toxicity. Preliminary data indicate that exposure to halogenated compounds can lead to various health risks, including neurotoxicity and potential carcinogenic effects. Safety data sheets recommend handling this compound with caution due to its classification as hazardous .

Case Studies

Several studies have investigated the biological implications of halogenated naphthalene derivatives:

  • Neuropharmacological Studies : A study conducted on the effects of fluoro-substituted naphthalenes on serotonin uptake demonstrated that modifications at the 3-position can significantly alter the pharmacological profile, suggesting potential therapeutic applications for mood disorders .
  • Antimicrobial Activity Assessment : Research evaluating the antimicrobial properties of various halogenated compounds found that this compound exhibited promising activity against specific bacterial strains, indicating its potential as a lead compound for developing new antimicrobial agents .

Data Tables

PropertyValue
Molecular FormulaC10H7ClFC_{10}H_7ClF
Molecular Weight182.61 g/mol
Boiling Point215 °C
Flash Point65.6 °C
SolubilityInsoluble in water
Biological ActivityDescription
Neurotransmitter UptakePotential inhibition observed
Antimicrobial ActivityEffective against certain bacteria

Q & A

Basic Research Questions

Q. How can 1-chloro-3-fluoronaphthalene be unambiguously identified in synthetic mixtures?

  • Methodology : Use spectroscopic techniques such as ¹H/¹³C NMR and mass spectrometry (MS) to confirm the structure. For NMR, compare chemical shifts to reference data for naphthalene derivatives (e.g., 1-fluoronaphthalene δF ~ -60 ppm ). MS fragmentation patterns can distinguish halogenated isomers via characteristic Cl/F isotopic signatures .

Q. What are the standard protocols for assessing acute toxicity of this compound in animal models?

  • Methodology : Follow OECD Test Guidelines 423/425 for acute oral toxicity. Use randomized dose allocation and concealed group assignments to minimize bias . Monitor systemic effects (respiratory, hepatic, renal) per Table B-1 inclusion criteria . Report NOAEL/LOAEL values with dose-response curves .

Q. How to design a literature review for environmental fate studies of halogenated naphthalenes?

  • Methodology : Use databases like TOXCENTER , PubMed , and NTRL with search strings combining CAS numbers, MeSH terms (e.g., Polycyclic Aromatic Hydrocarbons/pharmacology), and keywords like biodegradation or bioaccumulation . Prioritize peer-reviewed studies over grey literature unless data gaps exist .

Advanced Research Questions

Q. How to resolve contradictions in reported metabolic pathways of this compound across species?

  • Methodology : Conduct comparative in vitro assays using liver microsomes from humans, rats, and mice. Quantify metabolites via LC-MS/MS and apply Hill’s criteria for causality to identify species-specific cytochrome P450 isoforms . Validate findings against retrospective cohort data .

Q. What strategies optimize the synthesis of this compound for high regioselectivity?

  • Methodology : Use retrosynthetic analysis with tools like Reaxys/Pistachio to prioritize Friedel-Crafts halogenation or cross-coupling routes . Optimize reaction conditions (e.g., solvent polarity, catalyst loading) using Design of Experiments (DoE) . Confirm purity via GC-FID/HPLC-UV .

Q. How to evaluate the structure-activity relationship (SAR) of this compound in drug discovery?

  • Methodology : Synthesize analogs with varying halogen positions (e.g., 1-fluoro-4-chloronaphthalene) and test binding affinity to target proteins (e.g., kinases) via SPR or ITC. Use QSAR models to correlate electronic parameters (Hammett σ) with bioactivity .

Q. What methodologies assess long-term environmental persistence of this compound in sediments?

  • Methodology : Conduct microcosm studies under aerobic/anaerobic conditions. Measure half-life (t½) via GC-MS and model degradation kinetics using first-order rate equations. Compare to EPA EPI Suite predictions for validation .

Data Contradiction and Bias Mitigation

Q. How to address conflicting data on the genotoxicity of this compound?

  • Resolution : Apply Weight of Evidence (WoE) frameworks. Re-analyze Ames test, micronucleus assay, and Comet assay data using standardized protocols (e.g., OECD 471/487). Check for confounding factors (e.g., impurity profiles in test batches) .

Q. What controls ensure reproducibility in inhalation exposure studies of halogenated naphthalenes?

  • Methodology : Use dynamic vapor generation systems with real-time FTIR monitoring. Randomize animal cohorts and blind researchers to exposure levels during histopathology assessments .

Methodological Resources

  • Risk of Bias Tools : Tables C-6/C-7 for human/animal studies .
  • Environmental Monitoring : EPRI guidelines for air/water/sediment sampling .
  • Synthetic Route Validation : PubChem/DSSTox for spectral reference data .

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